N-Lactoyl-Leucine

Descripción general

Descripción

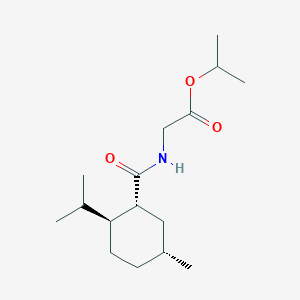

N-Lactoyl-Leucine, also known as N-L-Leucine, is an amino acid derivative of leucine, which is an essential amino acid found in many foods. N-L-Leucine is a key component of many proteins and has been studied extensively for its role in the synthesis of enzymes and other proteins. It has also been studied for its role in the regulation of gene expression, as well as its effects on cell metabolism and energy production. N-L-Leucine is also known to have antioxidant, anti-inflammatory, and neuroprotective properties.

Aplicaciones Científicas De Investigación

Application in Cell Culture Media

N-Lactoyl-leucine, along with N-lactoyl-isoleucine, has shown promising results in cell culture media formulations, particularly in the production of protein-based therapeutics like monoclonal antibodies and antibody fragments. These compounds were found to increase the overall solubility of cell culture media, proving to be bioavailable and suitable for replacing canonical amino acids in cell culture feeds. This application is significant in supporting next-generation bioprocesses, offering an advantageous alternative to traditional amino acids (Schmidt et al., 2021).

Role in Cancer Detection

N-Lactoyl-leucine was identified in a study on clear cell Renal Cell Carcinoma (ccRCC), indicating its association with the disease. The study utilized metabolomics approaches to compare metabolic footprints of ccRCC cell lines and non-tumor renal cell lines with human serum metabolic profiles of ccRCC patients and healthy individuals. N-Lactoyl-leucine emerged as part of a panel of discriminant features, providing a new avenue for understanding the metabolic signatures related to ccRCC (Knott et al., 2018).

Asymmetric Hydrogenations in Chemistry

The compound has also been involved in chemical studies, particularly in asymmetric hydrogenations. For example, research on N-[(R)-Lactoyl]-(S)-amino acid isobutyl esters, which include variants of N-Lactoyl-leucine, has been conducted to understand the effects of solvents and temperature on the catalytic hydrogenation process, offering insights into the synthesis of stereochemically complex molecules (Harada & Munegumi, 1983).

Ubiquitous Metabolites and Reverse Proteolysis

N-Lactoyl-amino acids, including N-Lactoyl-leucine, have been identified as ubiquitous metabolites formed from lactate and amino acids through the reverse action of the protease cytosolic nonspecific dipeptidase 2. This discovery highlights a previously underestimated biochemical process in vivo, offering new perspectives on human metabolism and potential biomarkers (Jansen et al., 2015).

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-hydroxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-5(2)4-7(9(13)14)10-8(12)6(3)11/h5-7,11H,4H2,1-3H3,(H,10,12)(H,13,14)/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMIGZVUJKNXCO-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Lactoyl-Leucine | |

CAS RN |

210769-82-7 | |

| Record name | N-Lactoylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(chloromethyl)dimethylsilyl]acetic acid](/img/structure/B6614478.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2-methylpropanoic acid](/img/structure/B6614482.png)

![tert-butyl N-ethyl-N-[(piperidin-3-yl)methyl]carbamate](/img/structure/B6614498.png)

![4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid](/img/structure/B6614563.png)

![(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6614569.png)

![4-hydroxy-N-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6614584.png)

![{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine](/img/structure/B6614591.png)